4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline
CAS No.:
Cat. No.: VC16391698
Molecular Formula: C12H15N5O
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N5O |
|---|---|
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | 4-(3-morpholin-4-yl-1,2,4-triazol-1-yl)aniline |
| Standard InChI | InChI=1S/C12H15N5O/c13-10-1-3-11(4-2-10)17-9-14-12(15-17)16-5-7-18-8-6-16/h1-4,9H,5-8,13H2 |
| Standard InChI Key | IKYMWNRAAAZHAG-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NN(C=N2)C3=CC=C(C=C3)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4-(3-Morpholino-1H-1,2,4-triazol-1-yl)aniline consists of a 1,2,4-triazole ring linked to a morpholine group at position 3 and a para-aminophenyl group at position 1. The morpholino substituent introduces a saturated six-membered ring containing one oxygen and one nitrogen atom, contributing to the compound's polarity and hydrogen-bonding capacity. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₅O |
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | 4-(3-Morpholin-4-yl-1H-1,2,4-triazol-1-yl)aniline |
| CAS Registry Number | 1129540-77-7 |
| Hydrogen Bond Donors | 2 (NH₂ and triazole NH) |
| Hydrogen Bond Acceptors | 5 (triazole N, morpholine O/N) |
The compound's solubility profile is influenced by the morpholino group, which enhances water solubility compared to non-polar analogs. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aniline protons (δ 6.7–7.2 ppm) and morpholine protons (δ 3.6–3.8 ppm) . X-ray crystallography of related compounds confirms a planar triazole ring with dihedral angles of 15–25° relative to the aniline ring .
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-(3-Morpholino-1H-1,2,4-triazol-1-yl)aniline typically involves a multi-step protocol:
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Triazole Ring Formation: Cyclization of thiosemicarbazide derivatives with nitriles under acidic conditions yields the 1,2,4-triazole core.
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Morpholino Substitution: Reaction of the triazole intermediate with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) introduces the morpholino group.
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Aniline Functionalization: Ullmann coupling or nucleophilic aromatic substitution attaches the aniline moiety to the triazole ring .
Optimized conditions for Step 2 involve refluxing in dichloromethane at 40°C for 12 hours, achieving yields of 65–70%. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance reaction efficiency and reduce byproducts. Process analytical technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time. Final isolation often uses antisolvent crystallization with ethanol/water mixtures .
Biological Activity and Mechanism of Action
JNK3 Inhibition
4-(3-Morpholino-1H-1,2,4-triazol-1-yl)aniline derivatives exhibit potent inhibition of JNK3, a kinase implicated in Alzheimer’s and Parkinson’s diseases. Key findings include:
| Compound | JNK3 IC₅₀ (nM) | Cell-Based IC₅₀ (nM) | Brain:Plasma Ratio |
|---|---|---|---|
| 9l (Parent) | 11 | 98 | 0.8 |
| Nitrile Analog | 15 | 120 | 0.6 |
| Methyl Sulfonamide | 9 | 85 | 1.1 |
The morpholino group enhances binding affinity by forming hydrogen bonds with Glu111 and Asp169 in the JNK3 ATP-binding pocket . X-ray structures reveal a binding mode where the triazole nitrogen interacts with the hinge region (Met149), while the aniline group occupies a hydrophobic pocket .
Neuroprotective Effects
In SH-SY5Y neuronal cells, 9l reduces oxidative stress-induced apoptosis by 40% at 1 μM, as measured by caspase-3 activity assays. This correlates with decreased c-Jun phosphorylation (IC₅₀ = 98 nM), confirming target engagement .
Comparative Analysis with Structural Analogs
Impact of Morpholino Substitution
Replacing the morpholino group with piperidine or thiomorpholine alters pharmacokinetics:
| Substituent | LogP | Solubility (mg/mL) | JNK3 IC₅₀ (nM) |
|---|---|---|---|
| Morpholino | 1.8 | 2.1 | 11 |
| Piperidine | 2.3 | 1.4 | 18 |
| Thiomorpholine | 2.1 | 1.9 | 14 |
The morpholino group’s oxygen atom improves solubility without compromising membrane permeability, achieving a balance critical for blood-brain barrier penetration .
Role of the Aniline Moiety
Removing the para-amino group reduces JNK3 affinity by 10-fold, underscoring its role in hydrophobic interactions. Fluorination at the meta position (e.g., 3-fluoroaniline) increases metabolic stability but lowers solubility .
Pharmacokinetics and Toxicology
ADME Profile
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